molecular formula C19H11NS B14366377 6-Chrysenyl isothiocyanate CAS No. 94255-53-5

6-Chrysenyl isothiocyanate

Cat. No.: B14366377
CAS No.: 94255-53-5
M. Wt: 285.4 g/mol
InChI Key: CIAHPHFXCYGAPB-UHFFFAOYSA-N
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Description

6-Chrysenyl isothiocyanate is an organic compound belonging to the isothiocyanate family. Isothiocyanates are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. These compounds are characterized by the functional group R−N=C=S, where R represents an organic group. This compound, specifically, is derived from chrysene, a polycyclic aromatic hydrocarbon.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chrysenyl isothiocyanate typically involves the reaction of 6-chrysenylamine with carbon disulfide in the presence of a base, followed by desulfurization. A common method includes:

Industrial Production Methods: Industrial production of isothiocyanates often employs large-scale reactors and continuous flow systems to ensure efficient and safe handling of reagents. The process involves:

Chemical Reactions Analysis

Types of Reactions: 6-Chrysenyl isothiocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like primary amines or alcohols, typically under mild conditions.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Hydrolysis: Acidic or basic aqueous conditions.

Major Products:

Scientific Research Applications

6-Chrysenyl isothiocyanate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds and thioureas.

    Biology: Studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of certain cancer cell lines.

    Medicine: Investigated for its chemopreventive properties, particularly in the prevention of cancer.

    Industry: Used in the synthesis of agrochemicals and as a reagent in biochemical assays

Mechanism of Action

The mechanism of action of 6-Chrysenyl isothiocyanate involves:

Comparison with Similar Compounds

Properties

CAS No.

94255-53-5

Molecular Formula

C19H11NS

Molecular Weight

285.4 g/mol

IUPAC Name

6-isothiocyanatochrysene

InChI

InChI=1S/C19H11NS/c21-12-20-19-11-18-14-6-2-1-5-13(14)9-10-16(18)15-7-3-4-8-17(15)19/h1-11H

InChI Key

CIAHPHFXCYGAPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=C(C4=CC=CC=C34)N=C=S

Origin of Product

United States

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